

Application Note: XRPD Characterization of Ortataxel Solid Forms

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Compound Focus: Ortataxel

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1. Introduction **Ortataxel** is an investigational antineoplastic agent belonging to the taxane class [1] [2] [3]. The solid-form landscape of active pharmaceutical ingredients (APIs) is critical for drug development, influencing stability, solubility, and processability. This note details the characterization of various crystalline and amorphous forms of **Ortataxel**, with a focus on X-ray Powder Diffraction (XRPD) characterization.

2. Materials and Methods

- **2.1. Materials:** **Ortataxel** was used as the starting material. Common solvents included ethanol, acetone, water, citric acid, and ascorbic acid [2] [3].
- **2.2. Equipment:** XRPD analysis was performed using standard powder X-ray diffractometers, with data collected at room temperature using Cu K α radiation [2] [3].

3. Experimental Protocols

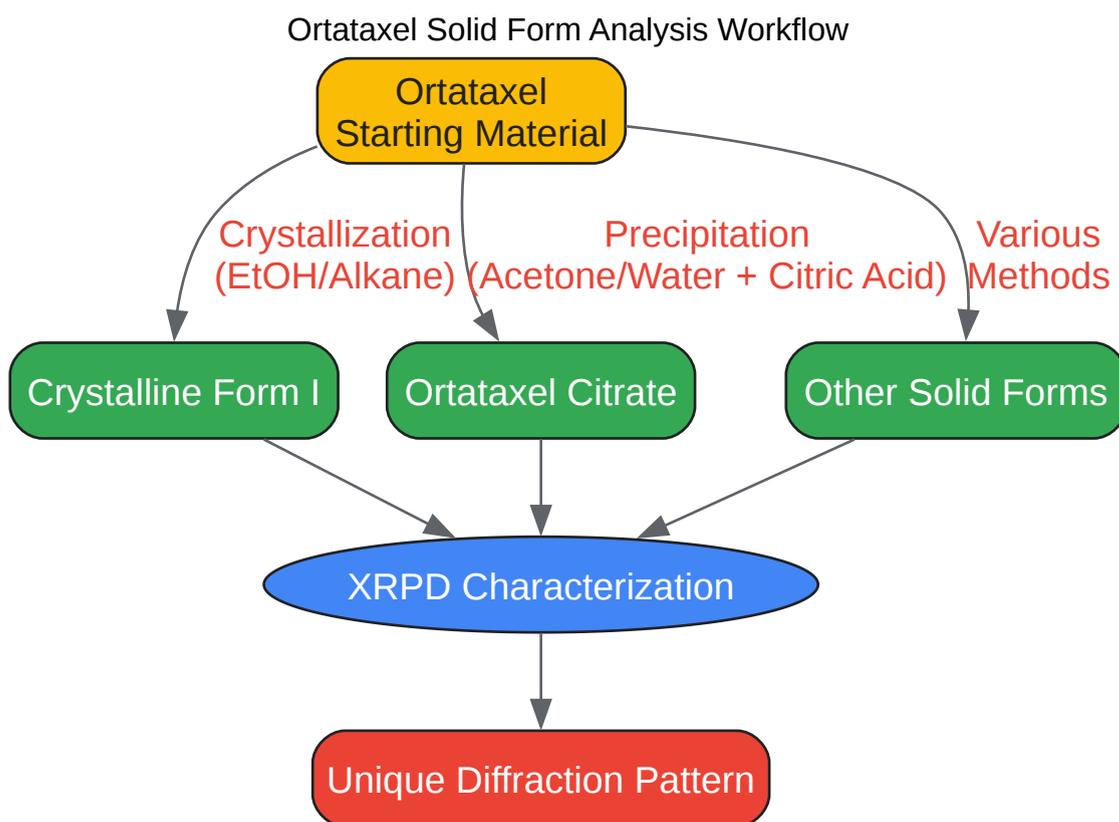
- **3.1. Preparation of Crystalline Form I of Ortataxel [1]**
 - Dissolve **Ortataxel** in a mixture of ethanol and an aliphatic alkane (e.g., n-heptane).
 - Heat the mixture to reflux until a clear solution is obtained.
 - Cool the solution and allow it to stand at room temperature.
 - Isolate the resulting crystals by filtration or centrifugation.
 - Dry the isolated solid under reduced pressure.
- **3.2. Preparation of Ortataxel Citrate and other Solid Forms [2] [3]**
 - Suspend **Ortataxel** in a mixture of acetone and water.

- Add a solution of citric acid in acetone while stirring.
- Continue stirring the suspension for several hours at room temperature.
- Isolate the precipitate by filtration.
- Wash the solid with a mixture of acetone and water.
- Dry the product under vacuum at an elevated temperature (e.g., 40°C).

• 3.3. General Protocol for XRPD Analysis [2] [3]

- Gently grind the sample to a fine powder to minimize preferred orientation effects.
- Load the powder into a sample holder, ensuring a flat and level surface.
- Place the holder in the X-ray diffractometer.
- Collect the diffraction pattern over a 2θ range, typically from 2° to 40° .
- Analyze the resulting peaks to determine the unique XRPD fingerprint for each solid form.

4. Results and Discussion The following workflow outlines the relationships between the different **Ortataxel** solid forms discussed in the patents and their primary characterization method.



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The primary characterization data from the search results is summarized in the table below. Patents describe the key distinguishing XRPD peaks but do not provide a complete listing of all peak positions and relative intensities.

Table 1: Reported XRPD Peaks for Ortataxel Solid Forms

Solid Form	Key XRPD Peaks (2θ, degrees)	Additional Characterization Data
Crystalline Form I [1]	5.3, 9.1, 12.2, 14.9, 15.5, 16.0	Melting Point: ~218°C (with decomposition) [1].
Ortataxel Citrate [2] [3]	6.3, 7.5, 9.7, 12.8, 15.3, 19.3, 21.0	Thermal Analysis (TGA): Shows a weight loss of about 4.5%, corresponding to the loss of one acetone and one water molecule per Ortataxel citrate molecule [2] [3].

5. Conclusion XRPD is an essential tool for identifying and distinguishing between the different solid forms of **Ortataxel**. The protocols outlined provide a foundation for the preparation and characterization of its crystalline and amorphous forms, which is vital for ensuring the quality and performance of the drug substance during development.

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References

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2. CA2711690C - Solid forms of ortataxel [patents.google.com]
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